molecular formula C19H24F3N5O3 B11930064 1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid

1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid

Cat. No.: B11930064
M. Wt: 427.4 g/mol
InChI Key: POTWNBLXWPBSSG-UHFFFAOYSA-N
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Description

1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid is a complex organic compound known for its unique structure and significant biological activities. This compound is often used in scientific research due to its ability to interact with specific molecular targets, making it valuable in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol involves multiple steps, starting with the formation of the imidazoquinoline core. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The ethylaminomethyl group is then introduced via alkylation reactions, followed by the addition of the amino group through nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as Toll-like receptors (TLRs). It acts as an agonist for TLR7 and TLR8, leading to the activation of downstream signaling pathways. This results in the production of cytokines and other immune responses, which contribute to its antiviral and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol is unique due to its specific structural features, such as the presence of the ethylaminomethyl group and the trifluoroacetic acid moiety. These features contribute to its distinct biological activities and make it a valuable compound for scientific research .

Properties

Molecular Formula

C19H24F3N5O3

Molecular Weight

427.4 g/mol

IUPAC Name

1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C17H23N5O.C2HF3O2/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;3-2(4,5)1(6)7/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);(H,6,7)

InChI Key

POTWNBLXWPBSSG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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